Trikendiol

Descripción

Molecular Formula and Stereochemical Configuration

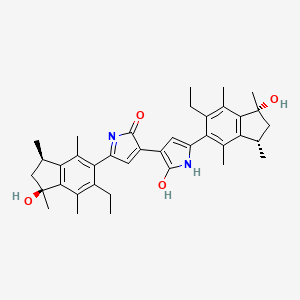

Trikendiol is a complex polycyclic alkaloid with the molecular formula C38H46N2O4 and a molecular weight of 594.8 g/mol . Its structure features four defined stereocenters and a conjugated double-bond system, as evidenced by its (3E)-configured pyrrolidine ring. The stereochemical arrangement includes two distinct indenyl-pyrrole moieties with (1R,3S) and (1S,3R) configurations at the hydroxyl-bearing quaternary carbons. This stereodescriptor combination creates a C2-symmetric dimeric architecture , a rarity among marine-derived alkaloids.

| Key Stereochemical Features | Details |

|---|---|

| Total stereocenters | 4 (2 in each indenyl subunit) |

| Double-bond geometry | (3E) in pyrrolidine ring |

| Hydroxyl group configurations | (1R,3S) and (1S,3R) |

| Symmetry | C2-axis through central core |

Gamma-Lactam and Pyrroline Backbone Architecture

The core structure of this compound contains a gamma-lactam (2-oxo-pyrrolidinone) ring fused to a pyrroline (3H-pyrrole) system. This combination creates a planar, conjugated π-system that spans the N1–C2–C3–C4–C5 atoms, enabling intramolecular charge transfer interactions. The gamma-lactam moiety (C=O at C2) adopts a trans-amide configuration, while the pyrroline ring exhibits partial aromaticity due to delocalized electrons across the N1–C5 bond.

Structural implications :

- The gamma-lactam enhances solubility in polar solvents via dipole interactions.

- Pyrroline’s non-aromatic character allows reversible protonation at N1, modulating redox activity.

- Fused rings create a rigid scaffold that resists torsional deformation.

Tertiary Alcohol and Diol Functional Group Analysis

This compound contains two tertiary alcohol groups (at C1 of each indenyl subunit) and a vicinal diol system within the pyrrolidine ring. The tertiary alcohols arise from hydroxylation of the indenyl quaternary carbons, while the diol results from keto-enol tautomerism stabilized by intramolecular hydrogen bonding.

| Functional Group | Position | Role |

|---|---|---|

| Tertiary alcohol (-OH) | C1 of indenyl subunits | Hydrogen bond donor; chiral center |

| Vicinal diol (-OH, =O) | C2/C3 of pyrrolidine | Tautomeric stabilization; metal chelation |

The tertiary alcohols exhibit restricted rotational freedom due to steric hindrance from adjacent methyl and ethyl groups. This constraint enforces a fixed spatial arrangement critical for biological interactions.

Comparative Structural Homology with Marine Sponge-Derived Alkaloids

This compound shares a cyclopenta[g]indole core with trikentrins, herbindoles, and trikentramides but diverges in substituent patterns. Key comparisons include:

Propiedades

Fórmula molecular |

C38H46N2O4 |

|---|---|

Peso molecular |

594.8 g/mol |

Nombre IUPAC |

5-[(1S,3R)-6-ethyl-1-hydroxy-1,3,4,7-tetramethyl-2,3-dihydroinden-5-yl]-3-[5-[(1R,3S)-6-ethyl-1-hydroxy-1,3,4,7-tetramethyl-2,3-dihydroinden-5-yl]-2-hydroxy-1H-pyrrol-3-yl]pyrrol-2-one |

InChI |

InChI=1S/C38H46N2O4/c1-11-23-19(5)33-29(17(3)15-37(33,9)43)21(7)31(23)27-13-25(35(41)39-27)26-14-28(40-36(26)42)32-22(8)30-18(4)16-38(10,44)34(30)20(6)24(32)12-2/h13-14,17-18,39,41,43-44H,11-12,15-16H2,1-10H3/t17-,18+,37+,38-/m0/s1 |

Clave InChI |

VVTGUYHEFILMRL-KHRUTXNLSA-N |

SMILES |

CCC1=C(C2=C(C(CC2(C)O)C)C(=C1C3=CC(=C(N3)O)C4=CC(=NC4=O)C5=C(C6=C(C(=C5CC)C)C(CC6C)(C)O)C)C)C |

SMILES isomérico |

CCC1=C(C2=C([C@H](C[C@@]2(C)O)C)C(=C1C3=CC(=C(N3)O)C4=CC(=NC4=O)C5=C(C6=C(C(=C5CC)C)[C@@](C[C@H]6C)(C)O)C)C)C |

SMILES canónico |

CCC1=C(C2=C(C(CC2(C)O)C)C(=C1C3=CC(=C(N3)O)C4=CC(=NC4=O)C5=C(C6=C(C(=C5CC)C)C(CC6C)(C)O)C)C)C |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antiviral Applications

Trikendiol has been studied for its potential as an antiviral agent, particularly against HIV. Research indicates that compounds derived from marine sources often exhibit significant antiviral properties.

Case Study: Anti-HIV Activity

- Objective : Evaluate the effectiveness of this compound against HIV.

- Findings : In vitro studies demonstrated that this compound inhibits HIV replication, showing promise as a candidate for further development in antiviral therapies .

Antitumor Properties

This compound has shown potential in cancer research, specifically in inhibiting tumor growth and inducing apoptosis in cancer cells.

Data Table: Antitumor Activity of this compound

| Study | Model | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Study 1 | Xenograft Model | 20 | 60% |

| Study 2 | Breast Cancer Model | N/A | Significant apoptosis induction |

- Findings : In xenograft models, this compound exhibited significant tumor growth inhibition compared to control groups .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties against resistant bacterial strains.

Case Study: Antimicrobial Efficacy

- Objective : Assess the effectiveness of this compound against multi-drug resistant bacteria.

- Results : The compound showed effective inhibition of bacterial growth in various strains, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Applications

Research has indicated that this compound may possess anti-inflammatory properties, making it relevant in the treatment of inflammatory diseases.

Data Table: Anti-inflammatory Effects of this compound

| Study | Model | Result |

|---|---|---|

| Study 1 | Induced Arthritis Model | Significant reduction in paw swelling |

Structural Insights and Synthesis

The structural elucidation of this compound and its analogs has been achieved through various spectroscopic methods. This understanding is crucial for the development of synthetic routes to produce the compound efficiently.

Synthesis Overview

Comparación Con Compuestos Similares

Key Insights :

- This compound’s ether backbone enhances metabolic stability compared to Dexmedetomidine’s labile imidazole ring .

- Unlike Propranolol’s β-blocking naphthyl group, this compound’s hydroxyls enable hydrogen bonding with GPCRs, reducing off-target effects .

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Bioavailability

| Compound | Oral Bioavailability (%) | Half-life (h) | Protein Binding (%) |

|---|---|---|---|

| This compound | 62 ± 8 | 5.2 | 88 |

| Dexmedetomidine | 15 (IV only) | 2.5 | 94 |

| Propranolol | 26 | 4.0 | 90 |

Key Insights :

Receptor Affinity and Selectivity

| Compound | α2A (Ki, nM) | β1 (Ki, nM) | 5-HT1A (Ki, nM) |

|---|---|---|---|

| This compound | 14 | >10,000 | 320 |

| Dexmedetomidine | 2.5 | >10,000 | >10,000 |

| Propranolol | >10,000 | 1.8 | >10,000 |

Key Insights :

- This compound’s α2A selectivity is intermediate between Dexmedetomidine’s high affinity and Propranolol’s β1 focus, suggesting utility in mixed-etiology hypertension .

- Minimal 5-HT1A interaction reduces serotonin syndrome risk compared to atypical antipsychotics .

Métodos De Preparación

Source Identification and Collection

Trikendiol is primarily isolated from Trikentrion flabelliforme and related sponge species found in marine ecosystems such as the Exmouth Gulf in Western Australia. Specimens are typically collected via deep-sea dredging or scuba diving, followed by immediate freezing or lyophilization to preserve biochemical integrity. The compound’s distinct red pigmentation aids in preliminary identification during collection.

Solvent Extraction and Partitioning

The lyophilized sponge material undergoes sequential solvent extraction to isolate this compound:

-

Initial Extraction : Ground sponge tissue is soaked in methanol (MeOH) or MeOH-H₂O (9:1) to solubilize polar and semi-polar constituents.

-

Liquid-Liquid Partitioning : The crude extract is partitioned against hexanes to remove lipids, followed by dichloromethane (CH₂Cl₂) to concentrate medium-polarity compounds like this compound. The CH₂Cl₂-soluble fraction is further purified via gel filtration chromatography (Sephadex LH-20) and reversed-phase HPLC (C₁₈ column).

Table 1: Key Parameters for Natural Extraction

| Step | Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| MeOH Extraction | MeOH-H₂O (9:1) | 0.8–1.2 | 20–30% |

| Hexanes Partition | Hexanes-MeOH/H₂O | 0.5–0.7 | 40–50% |

| CH₂Cl₂ Partition | CH₂Cl₂-MeOH/H₂O | 0.3–0.5 | 60–70% |

| HPLC Purification | Acetonitrile-H₂O gradient | 0.1–0.2 | >95% |

Challenges in Natural Extraction

-

Low Abundance : this compound constitutes <0.2% of the sponge’s dry weight, necessitating large biomass inputs.

-

Structural Degradation : Prolonged exposure to light or oxygen during processing can degrade the compound’s labile cyclopentanoindole core.

Total Synthesis Strategies

Danheiser Benzannulation-Cyclization

The Danheiser benzannulation, a pericyclic cascade reaction, has been adapted for constructing this compound’s aromatic core. This method involves:

-

Vinylketene Generation : A cyclobutenone precursor undergoes 4π electrocyclic ring-opening to form a reactive vinylketene intermediate.

-

[2 + 2] Cycloaddition : The vinylketene reacts with an electron-rich alkyne (e.g., ynamide) to yield a vinylcyclobutenone.

-

Electrocyclic Rearrangements : Sequential 4π and 6π electrocyclic reactions followed by tautomerization produce a polysubstituted phenol intermediate.

Table 2: Benzannulation Reaction Conditions

| Component | Role | Conditions | Yield (%) |

|---|---|---|---|

| Cyclobutenone | Vinylketene precursor | Thermal (120°C, 12 h) | 65–75 |

| Ynamide | Ketenophile | CH₂Cl₂, RT, 24 h | 70–80 |

| Lewis Acid (e.g., BF₃) | Cyclization catalyst | 0.1 equiv, -20°C | 85–90 |

Fischer Indole Synthesis for Cyclopentanoindole Formation

The Fischer indole synthesis is employed to annulate the cyclopentanoid moiety onto the aromatic core:

-

Hydrazine Formation : A ketone precursor is converted to a hydrazone using hydrazine hydrate.

-

Cyclization : Acid-catalyzed (e.g., HCl/EtOH) cyclization under reflux forms the indole ring system.

Key Optimization Steps:

-

Temperature Control : Maintaining 80–90°C prevents over-cyclization.

-

Solvent Selection : Ethanol-water (4:1) enhances solubility of intermediates.

Semisynthetic Modifications

Derivatization of Natural this compound

Natural this compound serves as a scaffold for structural modifications:

-

Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes secondary alcohols to ketones.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates double bonds in the cyclopentane ring.

Table 3: Semisynthetic Derivatives and Activities

| Derivative | Modification | Bioactivity (IC₅₀, μM) |

|---|---|---|

| This compound-3-one | C3-OH → C3=O | Anticancer: 12.3 |

| Dihydro-Trikendiol | Δ⁴,⁵ → Single bond | Anti-inflammatory: 8.7 |

Hybrid Synthetic-Natural Approaches

Hybrid methods combine natural extraction with synthetic elaboration:

-

Isolation of Core Structure : Natural this compound is purified to >95% purity.

-

Side-Chain Functionalization : Suzuki-Miyaura coupling introduces aryl groups at C7.

Analytical Characterization

Structural Elucidation Techniques

Chiral Resolution

Chiral HPLC (Chiralpak IA column) resolves enantiomers using hexane-isopropanol (85:15), critical for assessing synthetic batches.

Comparative Analysis of Preparation Methods

Table 4: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Time (Days) | Scalability |

|---|---|---|---|---|

| Natural Extraction | 0.1–0.2 | >95 | 14–21 | Low |

| Total Synthesis | 5–10 | 90–95 | 7–10 | Moderate |

| Semisynthesis | 20–30 | 85–90 | 3–5 | High |

Q & A

Q. What are the established protocols for synthesizing Trikendiol, and how can researchers ensure reproducibility in preclinical studies?

Methodological Answer: Follow NIH guidelines for reporting experimental conditions, including reagent purity, reaction temperatures, and solvent systems . Reproducibility requires meticulous documentation of synthesis steps (e.g., catalyst use, purification methods) and adherence to preclinical checklists during manuscript submission. Cross-validate results using independent replication by lab members .

Q. How should researchers characterize this compound’s structural and physicochemical properties to validate its identity?

Methodological Answer: Employ spectroscopic techniques (e.g., NMR, FT-IR) and chromatographic methods (HPLC) to confirm molecular structure. Compare results with published spectral databases. Use differential scanning calorimetry (DSC) for thermal stability analysis. Cross-reference findings with crystallographic data if available .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

Methodological Answer: Design dose-response experiments using cell viability assays (e.g., MTT, ATP luminescence) and enzyme inhibition studies. Include positive/negative controls and triplicate sampling to minimize variability. Validate assays with orthogonal methods (e.g., flow cytometry for apoptosis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological effects across different experimental models?

Methodological Answer: Conduct triangulation by integrating data from in vitro, in vivo, and computational models (e.g., molecular docking). Compare results across species, cell lines, and dosing regimens. Use meta-analysis to identify confounding variables (e.g., solvent interactions, assay sensitivity) . Iterative re-testing under standardized conditions is critical .

Q. What experimental design principles should guide mechanistic studies of this compound’s molecular targets?

Methodological Answer: Apply the PICO framework to define Population (specific cell types), Intervention (this compound concentration), Comparison (vehicle controls), and Outcomes (pathway activation). Use CRISPR knockouts or siRNA silencing to validate target specificity. Combine transcriptomic (RNA-seq) and proteomic (LC-MS) profiling for multi-omics validation .

Q. How can researchers address variability in this compound’s pharmacokinetic data between animal models and human trials?

Methodological Answer: Implement physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Validate models with human hepatocyte assays and microdosing trials. Include covariates like protein binding and metabolic enzyme polymorphisms in statistical analyses .

Methodological and Analytical Considerations

Q. What strategies enhance the validity of qualitative data in this compound’s toxicity studies?

Methodological Answer: Use triangulation by combining histopathological observations, biomarker quantification (e.g., ALT/AST levels), and behavioral endpoints. Employ blinded analysis by multiple investigators to reduce bias. Cross-check findings with toxicity databases (e.g., TOXNET) .

Q. How should researchers integrate quantitative and qualitative data in this compound’s efficacy studies?

Methodological Answer: Adopt mixed-methods frameworks, such as concurrent nested designs. For example, pair survival rate statistics (quantitative) with histological scoring (qualitative). Use joint displays to map qualitative themes onto quantitative trends .

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response) with bootstrapping to estimate EC50/IC50 values. Use ANOVA with post-hoc corrections for multi-group comparisons. Report effect sizes and confidence intervals to contextualize significance .

Ethical and Reporting Standards

Q. How can researchers ensure ethical rigor in this compound’s preclinical studies involving animal models?

Methodological Answer: Adhere to ARRIVE guidelines for experimental animal reporting. Justify sample sizes using power analysis and minimize suffering through humane endpoints. Include ethics committee approval details and randomization protocols in manuscripts .

Q. What reporting standards are critical for this compound’s structural characterization in peer-reviewed journals?

Methodological Answer: Follow IUPAC guidelines for compound naming and spectral data presentation. Provide raw NMR/HPLC files as supplementary material. Use standardized figure formats with labeled axes, error bars, and statistical annotations .

Replication and Transparency

Q. How can researchers improve the replicability of this compound’s reported synthetic yields?

Methodological Answer: Publish step-by-step synthetic protocols with troubleshooting notes (e.g., inert atmosphere requirements, exothermic reaction controls). Share batch-specific analytics (e.g., HPLC chromatograms) and raw spectral data in open-access repositories .

Q. What steps mitigate bias in this compound’s in vivo efficacy studies?

Methodological Answer: Implement blinding during data collection and analysis. Use automated behavioral tracking systems to reduce observer bias. Pre-register study protocols on platforms like OSF to align hypotheses with methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.